3-(2,3-Dihydroxypropyl)deoxyuridine

DNA Adductomics Toxicology Biomarkers

3-(2,3-Dihydroxypropyl)deoxyuridine (3-DHP-dUrd) is a synthetic deoxyuridine analog featuring a 2,3-dihydroxypropyl substituent at the N3 position of the uracil base, with a molecular formula of C12H18N2O7 and molecular weight of 302.28 g/mol. This structural modification distinguishes it from endogenous deoxyuridine (dUrd) and places it in a class of N3-alkylated pyrimidine nucleosides with altered biochemical properties.

Molecular Formula C12H18N2O7
Molecular Weight 302.28 g/mol
CAS No. 126863-75-0
Cat. No. B165286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dihydroxypropyl)deoxyuridine
CAS126863-75-0
Synonyms3-(2,3-dihydroxypropyl)deoxyuridine
3-DHP-dUrd
Molecular FormulaC12H18N2O7
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)N(C2=O)CC(CO)O)CO)O
InChIInChI=1S/C12H18N2O7/c15-5-7(17)4-14-10(19)1-2-13(12(14)20)11-3-8(18)9(6-16)21-11/h1-2,7-9,11,15-18H,3-6H2/t7?,8-,9+,11+/m0/s1
InChIKeyDWZKAGKLTBJHSX-XZPXGOKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,3-Dihydroxypropyl)deoxyuridine (CAS 126863-75-0): A Research-Grade N3-Modified Nucleoside for DNA Adduct and Enzyme Specificity Studies


3-(2,3-Dihydroxypropyl)deoxyuridine (3-DHP-dUrd) is a synthetic deoxyuridine analog featuring a 2,3-dihydroxypropyl substituent at the N3 position of the uracil base, with a molecular formula of C12H18N2O7 and molecular weight of 302.28 g/mol [1]. This structural modification distinguishes it from endogenous deoxyuridine (dUrd) and places it in a class of N3-alkylated pyrimidine nucleosides with altered biochemical properties [2]. The compound was first identified and synthesized as the sole product from the reaction of glycidol with deoxycytidine, and its structure was established via UV spectroscopy, isobutane chemical ionization mass spectrometry, and independent synthesis from dUrd [1]. Its primary applications include serving as an analytical standard for DNA adduct formation in toxicological studies and as a biochemical probe for investigating substrate recognition by nucleoside-metabolizing enzymes.

Why Unmodified Deoxyuridine or Simpler N3-Analogs Cannot Substitute for 3-(2,3-Dihydroxypropyl)deoxyuridine in Specialized Research


Generic replacement of 3-(2,3-dihydroxypropyl)deoxyuridine with unmodified deoxyuridine (dUrd), other N3-alkylated deoxyuridines, or related nucleoside analogs introduces critical functional failures in specific experimental contexts. The N3-(2,3-dihydroxypropyl) moiety imparts a unique combination of steric bulk, hydrogen-bonding capacity, and metabolic stability that directly affects enzyme recognition. Critically, the presence of the dihydroxypropyl group at N3—which can be oxidized to an aldehyde for further conjugation—provides a distinct chemical handle and adduct formation pattern that is not replicated by 3-methyl-deoxyuridine or the endogenous dUrd substrate [1][2]. Unlike unmodified dUrd, which is efficiently processed by thymidylate synthase (TS) and uridine kinases, N3-alkylated deoxyuridine analogs exhibit profoundly impaired binding to wild-type TS, with the 3-methyl analog (3-MedUMP) confirmed to be neither a substrate nor an inhibitor of the wild-type enzyme [2]. The quantitative evidence presented below demonstrates exactly where this compound diverges from its closest structural comparators, justifying its distinct procurement for specialized biochemical, toxicological, and synthetic chemistry applications.

Quantitative Differentiation of 3-(2,3-Dihydroxypropyl)deoxyuridine Against Its Closest Analogs


10-Fold Higher DNA Adduct Formation Relative to the Thymidine Analog Under Identical Exposure Conditions

When calf thymus DNA is exposed to glycidol (GLC) at pH 7.0-7.5 and 37°C for 10 hours, 3-(2,3-dihydroxypropyl)deoxyuridine (3-DHP-dUrd) forms at 10 nmol/mg DNA, whereas the corresponding thymidine adduct 3-(2,3-dihydroxypropyl)thymidine (3-DHP-dThd) forms at only 1 nmol/mg DNA under identical conditions [1]. This 10-fold difference in adduct yield demonstrates a pronounced substrate bias arising from the rapid hydrolytic deamination of the initially alkylated deoxycytidine (dCyd) to form the uracil adduct, a phenomenon not observed for dThd. This quantitative disparity directly supports the preferential selection of 3-DHP-dUrd as an analytical standard for glycidol-DNA adduct detection and quantification methods.

DNA Adductomics Toxicology Biomarkers

N3-Substitution Abolishes Wild-Type Thymidylate Synthase Recognition: Class-Level Inference for Dihydroxypropyl Analogs

Although no direct TS inhibition data is available for 3-(2,3-dihydroxypropyl)deoxyuridine, the structurally analogous N3-alkylated deoxyuridine-5'-monophosphate, 3-methyl-dUMP (3-MedUMP), has been conclusively shown to be neither a substrate nor an inhibitor of wild-type thymidylate synthase due to steric interference of the N3-methyl group with the side chain of Asn 229 [1]. This is in stark contrast to the natural substrate dUMP, which binds TS with a Km in the low micromolar range. Given that the dihydroxypropyl group at N3 is significantly bulkier than a methyl substituent, 3-DHP-dUrd is predicted to exhibit similar or more pronounced impairment of TS binding, thereby avoiding the metabolic processing that complicates the use of 5-substituted deoxyuridine analogs in TS-focused studies.

Enzyme Inhibition Thymidylate Synthase Nucleoside Metabolism

Unique Diol Motif Enables On-Resin Oxidation Chemistry Unavailable with Other N3-Alkyl Analogs

The vicinal diol within the 2,3-dihydroxypropyl side chain of 3-DHP-dUrd can undergo periodate oxidation to generate a reactive aldehyde functionality, a chemical feature absent in N3-methyl-, N3-ethyl-, or unmodified deoxyuridine [1]. This transformation, which proceeds under mild aqueous conditions, enables subsequent conjugation with amine-containing probes, biotin, or fluorophores via reductive amination or oxime/hydrazone ligation. While analogous diol chemistry has been exploited for 2'-O-(2,3-dihydroxypropyl)uridine in oligonucleotide post-synthetic modification, the N3-positional isomer offers a distinct spatial orientation for the reactive group that may better preserve duplex stability following conjugation.

Oligonucleotide Conjugation Chemical Biology Bioconjugation

Distinct UV Spectral Signature Enables Unambiguous Identification in Complex Biological Matrices

3-(2,3-Dihydroxypropyl)deoxyuridine exhibits a unique UV absorption profile that distinguishes it from both the parent deoxyuridine and the structurally related 3-DHP-dThd adduct. This spectral differentiation was critical in the original structural elucidation, where UV spectra were used as a primary characterization method [1]. The bathochromic or hypsochromic shift pattern, combined with characteristic mass fragmentation in isobutane CI mode, provides a definitive fingerprint for LC-UV-MS/MS detection in DNA hydrolysates where multiple alkylated pyrimidines may co-elute.

Analytical Chemistry DNA Damage Spectral Characterization

High-Impact Application Scenarios for 3-(2,3-Dihydroxypropyl)deoxyuridine Based on Direct Quantitative Evidence


Glycidol DNA Adduct Biomarker Quantification in Toxicological Risk Assessment

The 10-fold preferential formation of 3-DHP-dUrd over 3-DHP-dThd (10 vs. 1 nmol/mg DNA) in glycidol-exposed calf thymus DNA [1] positions this compound as the primary analytical target for developing sensitive LC-MS/MS methods to monitor occupational or dietary exposure to glycidol, a Group 2A carcinogen. Procuring the authenticated compound as a reference standard enables absolute quantification of this specific DNA lesion in human biomonitoring studies, where the thymidine congener may fall below the limit of detection.

Enzyme Engineering and Substrate Specificity Studies with TS Mutants

Based on the established principle that N3-alkylation of deoxyuridine abolishes wild-type TS activity [2], 3-DHP-dUrd serves as a selective substrate probe for engineered TS variants designed to accommodate bulkier N3 substituents. The compound's unique dihydroxypropyl group, larger than the methyl of 3-MedUMP, provides an expanded steric challenge for directed evolution libraries seeking to create TS variants with altered substrate specificity for prodrug activation or synthetic biology applications.

Site-Specific Oligonucleotide Bioconjugation and Immobilization

The periodate-oxidizable diol moiety of 3-DHP-dUrd enables its use as a chemically addressable nucleotide building block in DNA synthesis, per the conjugation principles demonstrated for structurally related diol-modified uridines [3]. Incorporation of 3-DHP-dUrd at defined positions within synthetic oligonucleotides allows post-synthetic labeling with amine-containing fluorophores, biotin, or surface-reactive linkers for microarray fabrication, SPR biosensor construction, or fluorescence in situ hybridization probe generation, without the need for additional amino-linker phosphoramidites.

Reference Material for N3-Alkyl DNA Damage Profiling in Chemical Carcinogenesis Research

As a structurally confirmed product of DNA alkylation by simple epoxides, 3-DHP-dUrd serves as an authentic reference standard for building spectral libraries used in untargeted DNA adductomics workflows [1][2]. Its unique UV and mass spectrometric signature, combined with its known formation pathway via hydrolytic deamination of N3-alkyl-dCyd, provides researchers a validated positive control for detecting chemically induced cytosine-to-uracil deamination events in genomic DNA.

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